molecular formula C19H20N6O2 B4371334 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

Cat. No.: B4371334
M. Wt: 364.4 g/mol
InChI Key: GYZKPMAPPWJYFT-UHFFFAOYSA-N
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Description

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid is a complex heterocyclic compound It features a pyrazole ring fused with a pyrimidine ring, forming a pyrazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are often carried out under mild conditions, using catalysts such as hydrochloric acid in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and fused ring structure.

Properties

IUPAC Name

4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-6-24-12(5)16(11(4)22-24)13-8-14(19(26)27)25-18(21-13)15-9(2)7-10(3)20-17(15)23-25/h7-8H,6H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZKPMAPPWJYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C4C(=CC(=NC4=NN3C(=C2)C(=O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 2
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 3
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

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